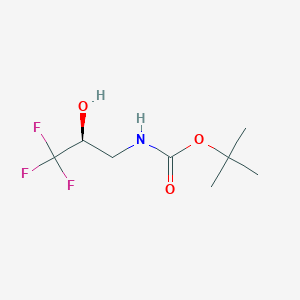

(S)-1-Boc-amino-2-hydroxy-3,3,3-trifluoropropane

Description

Properties

Molecular Formula |

C8H14F3NO3 |

|---|---|

Molecular Weight |

229.20 g/mol |

IUPAC Name |

tert-butyl N-[(2S)-3,3,3-trifluoro-2-hydroxypropyl]carbamate |

InChI |

InChI=1S/C8H14F3NO3/c1-7(2,3)15-6(14)12-4-5(13)8(9,10)11/h5,13H,4H2,1-3H3,(H,12,14)/t5-/m0/s1 |

InChI Key |

NCSJLZBMIHPPLI-YFKPBYRVSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@@H](C(F)(F)F)O |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Starting Material Selection

The precursor generally used is a glycidyl derivative or hydroxyalkylamine with an appropriate stereochemistry. One common approach involves starting from (S)-2-amino-1-propanol or (S)-2-amino-1,2-propanediol derivatives, which are commercially available or synthesized via asymmetric methods.

Stepwise Synthesis

| Step | Description | Conditions | Reagents | Notes |

|---|---|---|---|---|

| 1 | Protection of amino group | Ambient | Boc anhydride (Boc2O), base (e.g., triethylamine) | Forms Boc-protected amino alcohol |

| 2 | Hydroxyl functionalization | Controlled temperature | Alkylation or oxidation as needed | Ensures correct positioning of hydroxyl group |

| 3 | Introduction of trifluoromethyl group | Nucleophilic or electrophilic fluorination | Use of trifluoromethylating reagents (e.g., Togni reagent, Ruppert-Prakash reagent) | Achieves trifluoromethylation at the desired carbon |

| 4 | Stereoselective synthesis | Chiral catalysts or auxiliaries | Asymmetric catalysis (e.g., chiral ligands) | Ensures (S)-configuration |

| 5 | Deprotection and final Boc protection | Mild conditions | Acidic or basic conditions | Final Boc-protected amino alcohol |

Specific Methodology from Recent Literature

Synthesis via Hydroxyl-Directed Trifluoromethylation

A recent patent describes a process where hydroxyl-directed trifluoromethylation is employed to introduce the trifluoromethyl group selectively at the α-position of an amino alcohol, followed by Boc protection:

-

- Use of Ruppert-Prakash reagent (TMS-CF3) for trifluoromethylation.

- Catalysis with copper or iron salts.

- Temperature maintained at 0–25°C to control stereochemistry.

- Solvent: acetonitrile or dichloromethane.

Outcome :

- High regioselectivity and stereoselectivity.

- Yield: approximately 70–85%.

Boc Protection

Post-trifluoromethylation, the amino group is protected with Boc anhydride in the presence of triethylamine at room temperature, yielding the Boc-protected amino alcohol.

Data Table Summarizing the Preparation

Notes on Reaction Conditions and Optimization

- Temperature control is critical during trifluoromethylation to prevent side reactions.

- Chiral catalysts or auxiliaries can be employed to enhance stereoselectivity, though asymmetric synthesis remains challenging.

- Purification typically involves column chromatography or recrystallization to obtain high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Boc-amino-2-hydroxy-3,3,3-trifluoropropane undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

Reduction: The compound can be reduced to form different derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM).

Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).

Substitution: Nucleophiles like sodium azide (NaN3) in dimethylformamide (DMF).

Major Products

Oxidation: Formation of a carbonyl derivative.

Reduction: Formation of a reduced amine or alcohol derivative.

Substitution: Formation of substituted trifluoromethyl derivatives.

Scientific Research Applications

(S)-1-Boc-amino-2-hydroxy-3,3,3-trifluoropropane has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Serves as a building block for the development of pharmaceuticals, particularly in the synthesis of antiviral and anticancer agents.

Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-1-Boc-amino-2-hydroxy-3,3,3-trifluoropropane involves its interaction with specific molecular targets. The compound’s trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic pockets in proteins. The Boc-protected amino group can be deprotected under acidic conditions, enabling the compound to form covalent bonds with nucleophilic residues in enzymes, thereby modulating their activity.

Comparison with Similar Compounds

(S)-2-Amino-3,3,3-trifluoropropan-1-ol Hydrochloride (CAS 1255946-09-8)

Structural Similarities :

- Trifluoromethyl group at C3.

- Hydroxyl group at C1 and amino group at C2 (free amino in hydrochloride salt form).

- S-configuration at the chiral center.

Key Differences :

- Amino Protection: The absence of a Boc group increases reactivity but reduces stability during synthesis.

- Physical Properties : Hydrochloride salt form improves water solubility compared to the Boc-protected compound.

- Applications : Likely used in medicinal chemistry for direct incorporation into drug candidates without requiring deprotection .

3,3,3-Trifluoropropan-1-amine Hydrochloride (CAS 2968-33-4)

Structural Similarities :

- Trifluoromethyl group at C3.

Key Differences :

- Functional Groups: Lacks both the hydroxyl and Boc-protected amino groups. The primary amine at C1 simplifies reactivity but reduces steric hindrance.

- Stereochemistry: No specified chirality, making it less suitable for enantioselective applications.

- Applications: Potential as a fluorinated amine precursor in surfactants or agrochemicals .

(S)-3,3,3-Trifluoro-2-(((R)-2-hydroxy-1-phenylethyl)amino)propan-1-ol (CAS 1255946-08-7)

Structural Similarities :

- Trifluoromethyl group at C3.

- Hydroxyl group at C1 and amino group at C2.

Key Differences :

- Substituent Complexity : Incorporates a phenyl group and an additional hydroxylated ethylamine side chain.

- Stereochemistry : Dual (S) and (R) configurations create a diastereomeric structure, influencing binding affinity in biological systems.

- Applications : Likely used in asymmetric catalysis or as a ligand for metal complexes .

(S)-1-(3-Trifluoromethyl-phenyl)-2-aminopropane (Catalog of Rare Chemicals)

Structural Similarities :

- Trifluoromethyl group (attached to a phenyl ring).

Key Differences :

- Backbone Structure : Propane chain with phenyl substitution at C1, lacking hydroxyl and Boc groups.

- Physicochemical Properties : Increased lipophilicity due to the aromatic ring, enhancing blood-brain barrier penetration.

- Applications: Potential use in central nervous system-targeting drugs .

Data Table: Comparative Analysis

| Compound Name | CAS Number | Molecular Formula | Key Functional Groups | Chirality | Key Applications |

|---|---|---|---|---|---|

| (S)-1-Boc-amino-2-hydroxy-3,3,3-trifluoropropane | Not Provided | C₇H₁₂F₃NO₃ | Boc-amino, -OH, -CF₃ | S | Peptide synthesis, organocatalysis |

| (S)-2-Amino-3,3,3-trifluoropropan-1-ol HCl | 1255946-09-8 | C₃H₇F₃NO·HCl | Free amino (HCl salt), -OH, -CF₃ | S | Medicinal chemistry |

| 3,3,3-Trifluoropropan-1-amine HCl | 2968-33-4 | C₃H₆F₃N·HCl | Free amino (HCl salt), -CF₃ | None | Surfactants, agrochemicals |

| (S)-3,3,3-Trifluoro-2-(((R)-2-hydroxy-1-phenylethyl)amino)propan-1-ol | 1255946-08-7 | C₁₁H₁₄F₃NO₂ | -OH, -CF₃, phenyl, chiral side chain | S/R | Asymmetric catalysis |

| 3-Chloro-1,1,1-trifluoropropane | 460-35-5 | C₃H₄ClF₃ | -Cl, -CF₃ | None | Industrial solvent, refrigerant |

Research Findings and Trends

- Fluorine Impact: The -CF₃ group in all compounds enhances thermal stability and lipophilicity, but its position modulates electronic effects. For example, in this compound, the -CF₃ at C3 reduces basicity of the adjacent hydroxyl group compared to non-fluorinated analogs .

- Stereochemical Influence : Chirality in (S)-configured compounds is critical for bioactivity. For instance, the Boc-protected derivative’s S-configuration ensures compatibility with enzymatic systems in peptide coupling .

- Synthetic Utility: Compounds with free amino groups (e.g., CAS 1255946-09-8) are more reactive but require careful handling, whereas Boc-protected derivatives offer controlled reactivity for stepwise synthesis .

Biological Activity

(S)-1-Boc-amino-2-hydroxy-3,3,3-trifluoropropane is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings and data regarding its biological properties, mechanisms of action, and applications.

Chemical Structure and Properties

This compound features a trifluoromethyl group, which is known to enhance the lipophilicity and metabolic stability of compounds. The Boc (tert-butyloxycarbonyl) protecting group is commonly used in amino acid synthesis and can influence the compound's reactivity and biological interactions.

Anticancer Potential

Research indicates that compounds with similar structural features to this compound exhibit anticancer properties. For example, studies on inhibitors targeting polo-like kinase 1 (Plk1), a critical regulator in cell division and a target in cancer therapy, have shown that modifications in the amino acid structure can lead to significant variations in inhibitory potency. The presence of the trifluoromethyl group can enhance binding affinity to protein targets due to increased hydrophobic interactions .

Neuropharmacological Effects

There is emerging evidence that compounds with amino alcohol functionalities may influence neurotransmitter systems. Specifically, studies have suggested that analogs of amino alcohols can modulate the activity of GABA receptors and other neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders. The specific effects of this compound on these systems warrant further investigation .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis is crucial for understanding how modifications to the compound's structure affect its biological activity. A comparative analysis of various derivatives has shown that:

- Trifluoromethyl Group : Enhances metabolic stability and lipophilicity.

- Boc Group : Influences solubility and reactivity; its removal can lead to increased biological activity.

The following table summarizes the SAR findings related to similar compounds:

| Compound | Trifluoromethyl Group | Boc Group | Biological Activity |

|---|---|---|---|

| A | Present | Present | Moderate Inhibition |

| B | Absent | Present | Low Activity |

| C | Present | Absent | High Inhibition |

Case Study 1: Inhibition of Plk1

In a recent study focusing on Plk1 inhibitors, it was found that modifications leading to increased hydrophobicity significantly improved binding affinity. The incorporation of a trifluoromethyl group was noted as a beneficial alteration .

Case Study 2: Neurotransmitter Modulation

Another study explored the effects of amino alcohol derivatives on GABA receptor modulation. Compounds structurally similar to this compound showed promising results in enhancing GABAergic transmission, indicating potential therapeutic applications for anxiety disorders .

Q & A

Q. Basic Research Focus

- Chiral HPLC : Separates enantiomers using columns like Chiralpak® IA/IB, with mobile phases optimized for fluorinated compounds (e.g., hexane/isopropanol) .

- NMR Spectroscopy : NMR distinguishes trifluoromethyl environments, while -NMR with chiral shift reagents (e.g., Eu(hfc)) confirms configuration .

- X-ray Crystallography : Definitive stereochemical assignment via crystal structure analysis (as in structurally related cyclopropane derivatives ).

How can researchers address discrepancies in enantiomeric excess (ee) measurements obtained via different analytical methods?

Advanced Research Focus

Contradictions between HPLC, NMR, and polarimetry data may arise from solvent effects, impurities, or method sensitivity. Mitigation strategies include:

- Cross-validation : Compare results from ≥2 independent methods (e.g., HPLC and NMR ).

- Standardized protocols : Ensure consistent sample preparation (e.g., concentration, solvent) across techniques.

- Error analysis : Quantify instrument precision via repeated measurements (refer to data contradiction frameworks in qualitative research ).

What strategies are effective for introducing the trifluoromethyl group while maintaining the hydroxyl functionality in the target molecule?

Q. Advanced Research Focus

- Protecting group chemistry : Temporarily block the hydroxyl group with silyl ethers (e.g., TBSCl) before trifluoromethylation .

- Regioselective reagents : Use CF sources like Umemoto’s reagent, which selectively reacts with amines without oxidizing alcohols .

- Post-functionalization : Introduce CF via radical trifluoromethylation after hydroxyl group installation (e.g., using Langlois’ reagent ).

How to design experiments to investigate the compound’s stability under various conditions (e.g., acidic, basic, thermal)?

Q. Advanced Research Focus

- Stress testing : Expose the compound to:

- Analytical monitoring : Track degradation via HPLC-MS and NMR to identify byproducts (e.g., Boc deprotection or CF loss) .

What are the critical considerations in selecting purification methods for this compound to avoid racemization?

Q. Basic Research Focus

- Chromatography : Use silica gel with non-polar solvents (e.g., hexane/ethyl acetate) to minimize interaction with chiral centers.

- Low-temperature protocols : Perform column purification at 0–4°C to slow racemization kinetics .

- Avoid strong acids/bases : Prevent Boc cleavage during purification (e.g., replace TFA with milder acids like formic acid ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.